molecular formula C16H14N4O3S B2994651 N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)furan-2-carboxamide CAS No. 1203070-03-4

N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)furan-2-carboxamide

Cat. No.: B2994651
CAS No.: 1203070-03-4
M. Wt: 342.37
InChI Key: QSMFSEDCLNCANA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)furan-2-carboxamide is a sophisticated chemical compound designed for advanced pharmaceutical and life science research. This molecule features a complex fused pyrazolopyridine core, a structure of high interest in medicinal chemistry due to its potential as a privileged scaffold in drug discovery. The core is further substituted with thiophene and furan-2-carboxamide moieties, heterocyclic systems widely recognized for their prevalence in bioactive molecules and their ability to participate in key molecular interactions. The specific applications and mechanism of action for this compound are an active area of scientific investigation. Researchers are exploring its potential as a key intermediate in organic synthesis or as a candidate for high-throughput screening against various biological targets. Its structural characteristics suggest it may hold value in developing therapies for a range of diseases, warranting further study. This product is intended for research use only in a laboratory setting and is not for diagnostic or therapeutic use in humans or animals. Researchers are encouraged to consult the current scientific literature for the latest findings on this compound and its analogs.

Properties

IUPAC Name

N-(1-methyl-6-oxo-4-thiophen-2-yl-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-3-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O3S/c1-20-15-13(9(8-12(21)17-15)11-5-3-7-24-11)14(19-20)18-16(22)10-4-2-6-23-10/h2-7,9H,8H2,1H3,(H,17,21)(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSMFSEDCLNCANA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(CC(=O)N2)C3=CC=CS3)C(=N1)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)furan-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores the synthesis, biological evaluation, and potential therapeutic applications of this compound based on recent research findings.

The compound has a molecular formula of C21H17N5O3SC_{21}H_{17}N_{5}O_{3}S and a molecular weight of 419.5 g/mol. It features a pyrazolo[3,4-b]pyridine core structure with a thiophene ring and a furan carboxamide moiety. The compound's structural complexity suggests diverse interactions with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including condensation and cyclization processes. The synthesis may require purification techniques such as column chromatography to isolate the desired product from by-products and unreacted materials .

Anticancer Properties

Recent studies have demonstrated that derivatives of pyrazolo[3,4-b]pyridine exhibit significant anticancer activity. For instance, one study reported the synthesis and biological evaluation of several derivatives where compound C03 showed an IC50 value of 56 nM against TRKA (Tropomyosin receptor kinase A), indicating its potential as a selective inhibitor in cancer therapy . The ability to inhibit cell proliferation in various cancer cell lines (e.g., Km-12 and MCF-7) further underscores its therapeutic promise.

Antimycobacterial Activity

Another area of interest is the compound's activity against Mycobacterium tuberculosis. Research involving molecular docking and in vitro assays indicated that certain pyrazolo[3,4-b]pyridine derivatives displayed promising antituberculotic activity. These compounds were evaluated using the MABA (Microplate Alamar Blue Assay) against the H37Rv strain of M. tuberculosis . The modifications on the pyrazolo core significantly influenced their efficacy.

The mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary data suggest that it interacts with specific enzymes or receptors involved in cellular signaling pathways. This interaction may modulate the activity of these targets and influence cellular processes related to growth and survival .

Data Summary

Property Value
Molecular FormulaC21H17N5O3S
Molecular Weight419.5 g/mol
IC50 against TRKA56 nM
Antituberculosis ActivityPromising against M. tuberculosis
Structural FeaturesPyrazolo[3,4-b]pyridine core with thiophene and furan moieties

Case Studies

  • TRK Inhibition : In a study evaluating various pyrazolo derivatives for TRK inhibition, compound C03 was highlighted for its low IC50 values across multiple cancer cell lines .
  • Antitubercular Activity : A combinatorial library of pyrazolo derivatives was screened for activity against M. tuberculosis, revealing several candidates with significant efficacy .

Comparison with Similar Compounds

Imidazo[1,2-a]pyridine Derivatives

The compound diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate () features an imidazo[1,2-a]pyridine core with nitro and cyano substituents. Its higher molecular weight (646.2 g/mol) and melting point (243–245°C) reflect increased structural complexity and crystallinity. The pyrazolo-pyridine core’s nitrogen-rich structure may offer superior metabolic stability compared to imidazo-pyridines .

Pyrrolo[1,2-b]pyridazine and 1,4-Dihydropyridine Derivatives

EP 4 374 877 A2 () describes pyrrolo[1,2-b]pyridazine derivatives with trifluoromethyl and morpholine groups, emphasizing fluorine-driven lipophilicity. In contrast, AZ257 and AZ331 () are 1,4-dihydropyridines with thioether and bromophenyl groups, historically associated with calcium channel modulation.

Substituent Effects

  • Thiophen-2-yl vs.
  • Furan-2-carboxamide vs. Thiophene-2-carboxamide : Furan’s oxygen atom reduces electron density, possibly weakening hydrogen-bonding capacity but improving aqueous solubility .

Data Tables

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Melting Point (°C) Reference
N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)furan-2-carboxamide Pyrazolo[3,4-b]pyridine 4-(thiophen-2-yl), furan-2-carboxamide ~345 (estimated) N/A
N-(1-methyl-6-oxo-4-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)thiophene-2-carboxamide Pyrazolo[3,4-b]pyridine 4-phenyl, thiophene-2-carboxamide 352.4 N/A
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate Imidazo[1,2-a]pyridine 8-cyano, 7-(4-nitrophenyl), phenethyl 646.2 243–245
AZ257 1,4-dihydropyridine 4-(2-furyl), 6-{[2-(4-bromophenyl)-2-oxoethyl]thio}, 2-methyl N/A N/A

Q & A

Q. How can researchers validate the compound’s stability under physiological conditions?

  • Answer : Conduct accelerated stability studies in simulated gastric fluid (pH 2.0) and phosphate buffer (pH 7.4) at 37°C. Monitor degradation via HPLC-MS and identify metabolites. Related pyrazolo-pyridines show sensitivity to oxidative environments, suggesting the need for antioxidant stabilizers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.